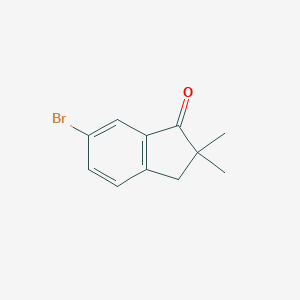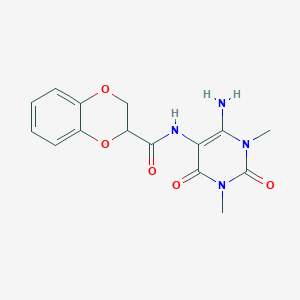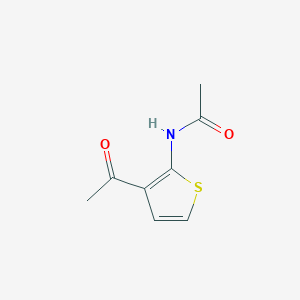
N-(3-acetylthiophen-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-acetyl-2-thienyl)acetamide is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. This compound is of interest due to its potential applications in various fields, including pharmaceuticals and materials science. The presence of both acetyl and acetamide functional groups in its structure makes it a versatile intermediate for further chemical modifications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N-(3-acetyl-2-thienyl)acetamide can be synthesized through the acylation of 3-acetylthiophen-2-amine with acetyl halogenides. One common method involves the reaction of 3-acetylthiophen-2-amine with bromoacetyl bromide in dry 1,4-dioxane at room temperature. The reaction mixture is then poured into ice-cold water, and the resulting precipitate is filtered and dried to obtain the pure compound .
Industrial Production Methods: Industrial production of N-(3-acetyl-2-thienyl)acetamide typically involves similar acylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The choice of solvents, catalysts, and purification techniques are crucial factors in industrial synthesis.
Análisis De Reacciones Químicas
Types of Reactions: N-(3-acetyl-2-thienyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
N-(3-acetyl-2-thienyl)acetamide has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is explored as a building block for drug development, particularly in the design of novel pharmaceuticals.
Industry: The compound is used in the development of organic semiconductors and other advanced materials.
Mecanismo De Acción
The mechanism of action of N-(3-acetyl-2-thienyl)acetamide involves its interaction with specific molecular targets. The acetyl and acetamide groups can form hydrogen bonds with biological molecules, influencing their activity. The thiophene ring can interact with aromatic residues in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparación Con Compuestos Similares
- N-(3-acetyl-2-thienyl)-2-bromoacetamide
- N-(3-acetyl-2-thienyl)-2-phthalimidoacetamide
Comparison: N-(3-acetyl-2-thienyl)acetamide is unique due to its specific functional groups, which provide distinct reactivity and biological activity. Compared to its analogs, it offers a balance of stability and reactivity, making it suitable for various applications. The presence of the acetamide group distinguishes it from other thiophene derivatives, enhancing its potential as a versatile intermediate .
Propiedades
Número CAS |
175966-93-5 |
|---|---|
Fórmula molecular |
C8H9NO2S |
Peso molecular |
183.23 g/mol |
Nombre IUPAC |
N-(3-acetylthiophen-2-yl)acetamide |
InChI |
InChI=1S/C8H9NO2S/c1-5(10)7-3-4-12-8(7)9-6(2)11/h3-4H,1-2H3,(H,9,11) |
Clave InChI |
CPFQMVYLPJPHSO-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(SC=C1)NC(=O)C |
SMILES canónico |
CC(=O)C1=C(SC=C1)NC(=O)C |
Sinónimos |
Acetamide, N-(3-acetyl-2-thienyl)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


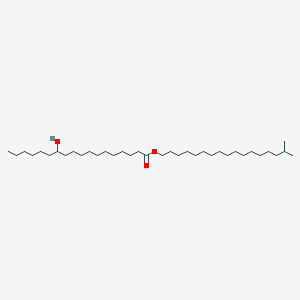
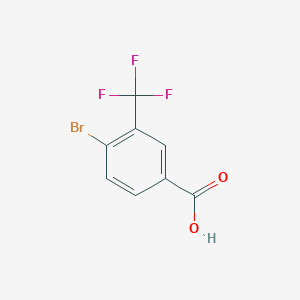

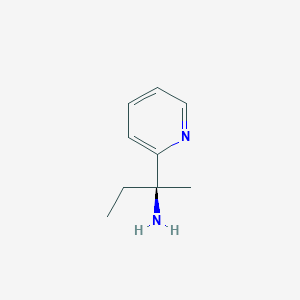
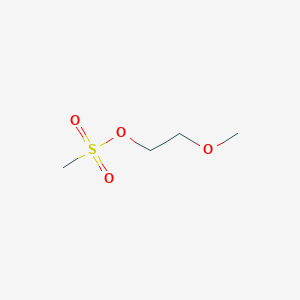
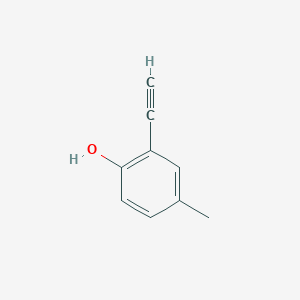
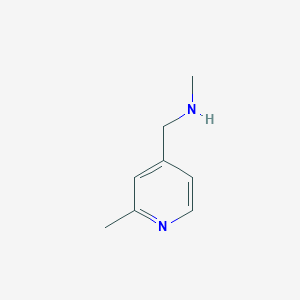

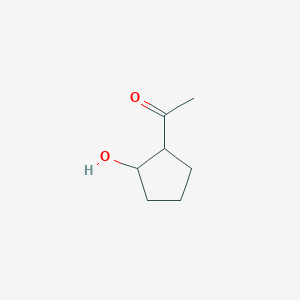
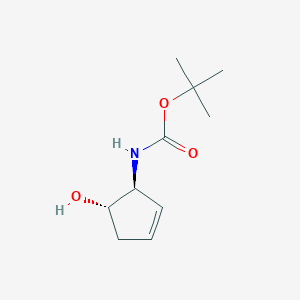
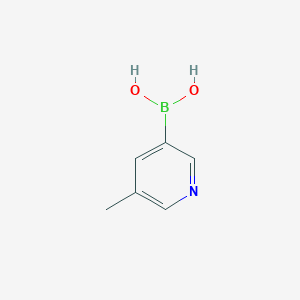
![[4-Chloro-2-(3-chloro-6-diphenylphosphanyl-2-methoxyphenyl)-3-methoxyphenyl]-diphenylphosphane](/img/structure/B66606.png)
